4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione
Overview
Description
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione is a chemical compound with the molecular formula C8H4N4O2 . It is also known by its Chemical Abstracts Service (CAS) number 138813-24-8 .
Molecular Structure Analysis
The molecular structure of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione consists of 8 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 188.143 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione include a density of 1.9±0.1 g/cm3 and a boiling point of 538.3±60.0 °C at 760 mmHg . The melting point and Material Safety Data Sheet (MSDS) are not available .Scientific Research Applications
1. Synthesis and Structural Studies
4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been utilized in various synthetic pathways to create novel compounds. For instance, a study by Zaki, Sayed, and Elroby (2016) focused on the synthesis of pyrazolo[3,4-d]pyridazines, demonstrating their antimicrobial and anti-inflammatory activities. The structural features of these compounds were elucidated through elemental analysis and spectral data (Zaki, Sayed, & Elroby, 2016). Additionally, Burak, Machoń, and Głowiak (1992) conducted X-ray studies on derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione, providing insight into their structural properties (Burak, Machoń, & Głowiak, 1992).
2. Applications in Liquid Chromatography
A specific derivative of this compound, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, has been proposed as a pre-column reagent for liquid chromatography (LC) analysis of amino acids. The study by Gioia et al. (2006) optimized the derivatization conditions, demonstrating its effectiveness in the analysis of amino acids (Gioia, Cacciari, Leoni, & Gatti, 2006).
3. Potential in Organic Solar Cells
Research by Sivakumar et al. (2020) explored the use of dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione-based small molecules as non-fullerene acceptors for bulk heterojunction organic solar cells. They studied the photophysical and electrochemical properties of these materials, showing promise for their application in solar cell technology (Sivakumar, Rosa Bernardo, Marchezi, & Nogueira, 2020).
4. Antimicrobial and Antifungal Activities
Modi et al. (2011) synthesized 9-methyl-1,5-diphenyl-3H,7H-pyrazolo-[1,2-a][1,2,4,6]-tetrazepine-3,7-dione, investigating its antimicrobial and antifungal properties. This highlights the potential of derivatives of 4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione in pharmacological applications (Modi, Parikh, Marvaniya, & Sen, 2011).
properties
IUPAC Name |
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBMAZFMVDKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N3C(=CC=N3)C(=O)N2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579036 | |
Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione | |
CAS RN |
138813-24-8 | |
Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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